4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide
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Overview
Description
4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrases. The structure of this compound includes an amino group, a benzenesulfonamide moiety, and a pyrrolidine ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide typically involves the reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with appropriate reagents under controlled conditions. One common method involves the use of aryl aldehydes and benzil with ammonium acetate and dimethylamine in an ionic liquid under reflux conditions . Another method includes the intramolecular cyclization rearrangement reaction of a chloroacetamide derivative treated with ammonium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its enzyme inhibition properties, particularly against carbonic anhydrases.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrases. By inhibiting these enzymes, the compound can disrupt various physiological processes, including pH regulation and ion transport. This inhibition is particularly significant in cancer cells, where overexpression of carbonic anhydrase IX is common .
Comparison with Similar Compounds
Similar Compounds
4-amino-N-(pyrimidin-2-yl)benzenesulfonamide: Shares a similar benzenesulfonamide structure but with a pyrimidine ring instead of a pyrrolidine ring.
4-amino-N-(3-methoxypropyl)benzenesulfonamide: Contains a methoxypropyl group, leading to different chemical properties and applications.
Uniqueness
4-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide is unique due to its specific structural features, such as the pyrrolidine ring and the (2E) configuration. These characteristics contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H15N3O2S |
---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
(NE)-4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H15N3O2S/c1-14-8-2-3-11(14)13-17(15,16)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3/b13-11+ |
InChI Key |
ASQPQNKOPBDHPS-ACCUITESSA-N |
Isomeric SMILES |
CN\1CCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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